1-phenyl-1H-pyrazol-5-ol CAS number and properties
1-phenyl-1H-pyrazol-5-ol CAS number and properties
An In-Depth Technical Guide to 1-phenyl-1H-pyrazol-5-ol (CAS: 876-93-7): Properties, Tautomerism, Synthesis, and Applications in Drug Discovery
Introduction
1-phenyl-1H-pyrazol-5-ol is a heterocyclic aromatic organic compound belonging to the pyrazole family. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its presence in numerous FDA-approved drugs and its ability to bind to a wide range of biological targets, often conferring favorable pharmacokinetic properties like metabolic stability. A critical and defining characteristic of 1-phenyl-1H-pyrazol-5-ol is its existence in multiple tautomeric forms, a chemical equilibrium that dictates its reactivity, physicochemical properties, and biological function. This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrazol-5-ol, designed for researchers and drug development professionals, covering its core chemical identity, the pivotal concept of tautomerism, synthetic methodologies, and its proven applications as a foundational structure in modern pharmacology.
Part 1: Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the essential identifiers and physicochemical characteristics of 1-phenyl-1H-pyrazol-5-ol.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned the number 876-93-7 to 1-phenyl-1H-pyrazol-5-ol.[4] The compound is known by several synonyms, the existence of which directly reflects its tautomeric nature. These include:
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1-phenylpyrazol-5-one
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1-phenyl-5-hydroxypyrazole
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2-phenyl-1H-pyrazol-3(2H)-one
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1,2-Dihydro-2-phenyl-3H-pyrazol-3-one[4]
This multiplicity of names underscores the necessity of understanding the molecule not as a static structure but as a dynamic system in equilibrium.
The Critical Concept of Tautomerism
Prototropic tautomerism in pyrazolones is the most crucial concept for any scientist working with this class of compounds. 1-phenyl-1H-pyrazol-5-ol can exist in three primary tautomeric forms: the hydroxyl-pyrazole form (OH), the keto-pyrazoline form (CH), and the zwitterionic/keto form (NH).
The equilibrium between these forms is highly sensitive to the molecular environment, particularly the polarity of the solvent.[5][6] In nonpolar solvents, the OH-form may be more prevalent, often forming hydrogen-bonded dimers, whereas polar solvents can shift the equilibrium towards the more polar pyrazolone (CH or NH) forms.[5] This phenomenon is the causal factor behind the molecule's diverse reactivity; reaction conditions can be tailored to favor a specific tautomer, thus directing the synthetic outcome.
Caption: Tautomeric equilibrium of 1-phenyl-1H-pyrazol-5-ol.
Physicochemical Properties
The key physicochemical properties of 1-phenyl-1H-pyrazol-5-ol are summarized in the table below. These computed parameters are essential for predicting its behavior in various systems, from reaction solvents to biological membranes.
| Property | Value | Source |
| CAS Number | 876-93-7 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.175 g/mol | [4] |
| Exact Mass | 160.063662883 Da | [4] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Complexity | 207 | [4] |
| Storage Conditions | Inert atmosphere, room temperature, protect from light | [4] |
Part 2: Synthesis and Reactivity
The utility of 1-phenyl-1H-pyrazol-5-ol as a building block is rooted in its accessible synthesis and predictable, yet versatile, reactivity.
Synthetic Pathway: Knorr Pyrazole Synthesis
The most fundamental and widely adopted method for synthesizing the pyrazol-5-one core is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For 1-phenyl-1H-pyrazol-5-ol, this involves the reaction of phenylhydrazine with an appropriate β-ketoester, such as ethyl acetoacetate, to yield the methylated analog, or ethyl benzoylacetate for a phenylated analog. The general principle is highly adaptable.[7][8]
Caption: General workflow for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
This protocol for the synthesis of the well-known analog, Edaravone, serves as a validated template that can be adapted for 1-phenyl-1H-pyrazol-5-ol by selecting the appropriate β-ketoester.
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Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.
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Addition: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.[7]
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[7]
This self-validating protocol ensures reproducibility and high purity of the final compound, which can be confirmed via standard analytical techniques.
Reactivity Profile
The dual chemical nature of the tautomeric forms provides two primary sites for reaction:
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C4 Position Reactivity: The CH-form (pyrazolone) possesses an active methylene group at the C4 position. This site is susceptible to electrophilic substitution and condensation reactions. A prime example is the Knoevenagel condensation with aldehydes to form 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which are themselves investigated for biological activities.[9]
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O/N-Alkylation and Acylation: The OH-form can undergo reactions typical of phenols, such as O-alkylation and O-acylation. Concurrently, the ring nitrogens can also be targets for alkylation, leading to a variety of N-substituted derivatives. The choice of reagents and reaction conditions dictates the regioselectivity of these transformations.
Part 3: Applications in Research and Drug Development
The 1-phenyl-1H-pyrazol-5-ol scaffold is not merely a synthetic intermediate but a cornerstone of many successful therapeutic agents.
The Pyrazole Scaffold in Approved Drugs
The pyrazole ring is a key structural motif in a multitude of marketed drugs, demonstrating its acceptance by biological systems and favorable safety profile.[1][2] Its metabolic stability and capacity for diverse substitution patterns allow for the fine-tuning of pharmacological activity.
Case Study: Edaravone (Radicava®) A prominent example is Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol, CAS: 89-25-8). Marketed as Radicava®, it is an intravenous medication used to treat amyotrophic lateral sclerosis (ALS) and aid in recovery after an ischemic stroke.[8][10][11]
-
Mechanism of Action: Edaravone is a potent antioxidant and free radical scavenger.[12] In conditions like stroke and ALS, oxidative stress from reactive oxygen species (ROS) is a major contributor to neuronal cell death. Edaravone effectively neutralizes these harmful radicals, thereby exerting a neuroprotective effect.
Caption: Simplified mechanism of action for Edaravone.
Broad-Spectrum Biological Activities
Derivatives of the pyrazol-5-ol core have been synthesized and evaluated for a wide array of therapeutic applications, including:
-
Anticancer Activity: Certain pyrazole derivatives have demonstrated cytotoxicity against various human cancer cell lines.[9][13]
-
Anti-inflammatory Effects: The pyrazole scaffold is found in well-known anti-inflammatory drugs like celecoxib, and novel derivatives continue to be explored for this purpose.[14]
-
Antimicrobial Properties: The structural versatility of pyrazoles allows for the development of agents targeting bacterial and fungal pathogens.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of synthesized 1-phenyl-1H-pyrazol-5-ol and its derivatives. The tautomeric equilibrium presents a unique spectroscopic signature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: In the OH-form, a characteristic broad singlet for the hydroxyl proton (-OH) would be observed, typically downfield. The CH-form would instead show a singlet corresponding to the methylene protons (-CH₂) at the C4 position. The position and presence of these peaks can provide direct evidence of the dominant tautomer in a given solvent.[5]
-
¹³C NMR: The carbon spectrum is also diagnostic. The C5 carbon will show a significant shift depending on whether it is part of a C-O bond (OH-form, ~160-165 ppm) or a C=O bond (CH-form, further downfield).[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups present. The OH-form will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch. Conversely, the CH-form will display a strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
Conclusion
1-phenyl-1H-pyrazol-5-ol is far more than a simple heterocyclic compound. Its identity is defined by a dynamic tautomeric equilibrium that governs its synthesis, reactivity, and interaction with biological systems. As the core scaffold of successful drugs like Edaravone, it has proven its value in addressing significant unmet medical needs. Its accessible synthesis and versatile reactivity at multiple sites ensure its continued relevance as a foundational building block for the discovery of new therapeutic agents. Future research will undoubtedly continue to leverage the unique properties of this "privileged scaffold" to develop novel derivatives targeting a wide spectrum of diseases, from neurodegeneration to cancer and infectious diseases.
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